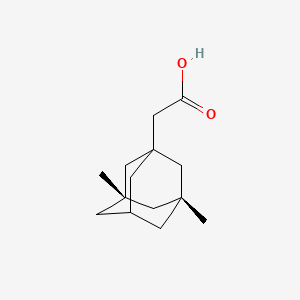
3,5-Dimethyladamantane-1-acidic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-Dimethyladamantane-1-acidic acid is an organic compound with the molecular formula C({14})H({22})O(_{2}). It is a derivative of adamantane, a highly stable hydrocarbon with a unique cage-like structure. This compound is characterized by the presence of two methyl groups at the 3 and 5 positions and a carboxylic acid group at the 1 position of the adamantane framework. The compound is known for its stability and unique structural properties, making it of interest in various fields of scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dimethyladamantane-1-acidic acid typically involves the following steps:
Starting Material: The synthesis begins with adamantane, a tricyclic hydrocarbon.
Methylation: Adamantane undergoes methylation to introduce methyl groups at the 3 and 5 positions. This can be achieved using methylating agents such as methyl iodide in the presence of a strong base like sodium hydride.
Carboxylation: The methylated adamantane is then subjected to carboxylation to introduce the carboxylic acid group at the 1 position. This can be done using carbon dioxide under high pressure and temperature in the presence of a catalyst such as palladium.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Methylation: Large quantities of adamantane are methylated using industrial methylating agents.
Catalytic Carboxylation: The methylated product is then carboxylated using advanced catalytic systems to ensure high yield and purity.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
3,5-Dimethyladamantane-1-acidic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The methyl groups and the carboxylic acid group can undergo substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO(_4)) and chromium trioxide (CrO(_3)).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH(_4)) or sodium borohydride (NaBH(_4)) are used.
Substitution: Halogenating agents like bromine (Br(_2)) or chlorine (Cl(_2)) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or alcohols.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
3,5-Dimethyladamantane-1-acidic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Used in the production of advanced materials and as a precursor for various industrial chemicals.
Wirkmechanismus
The mechanism of action of 3,5-Dimethyladamantane-1-acidic acid involves its interaction with molecular targets and pathways. The carboxylic acid group can form hydrogen bonds with biological molecules, influencing their structure and function. The methyl groups contribute to the compound’s hydrophobicity, affecting its solubility and interaction with lipid membranes. These properties enable the compound to modulate various biochemical pathways and exert its effects.
Vergleich Mit ähnlichen Verbindungen
3,5-Dimethyladamantane-1-acidic acid can be compared with other adamantane derivatives such as:
Adamantane-1-carboxylic acid: Lacks the methyl groups at the 3 and 5 positions, resulting in different chemical and biological properties.
1,3-Dimethyladamantane: Lacks the carboxylic acid group, affecting its reactivity and applications.
1,3,5-Trimethyladamantane:
The unique combination of the carboxylic acid group and the methyl groups at specific positions in this compound distinguishes it from these similar compounds, providing it with unique properties and applications.
Eigenschaften
Molekularformel |
C14H22O2 |
|---|---|
Molekulargewicht |
222.32 g/mol |
IUPAC-Name |
2-[(3S,5R)-3,5-dimethyl-1-adamantyl]acetic acid |
InChI |
InChI=1S/C14H22O2/c1-12-3-10-4-13(2,7-12)9-14(5-10,8-12)6-11(15)16/h10H,3-9H2,1-2H3,(H,15,16)/t10?,12-,13+,14? |
InChI-Schlüssel |
FUOXJVUIQUYDDI-AMZBWDOQSA-N |
Isomerische SMILES |
C[C@@]12CC3C[C@@](C1)(CC(C3)(C2)CC(=O)O)C |
Kanonische SMILES |
CC12CC3CC(C1)(CC(C3)(C2)CC(=O)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


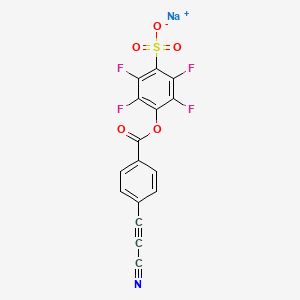

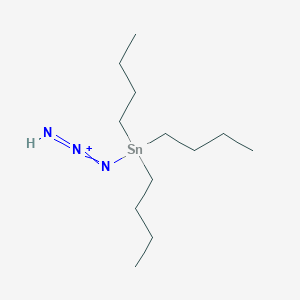
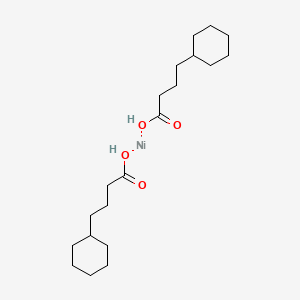
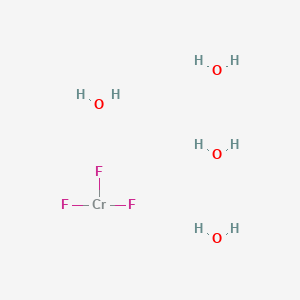

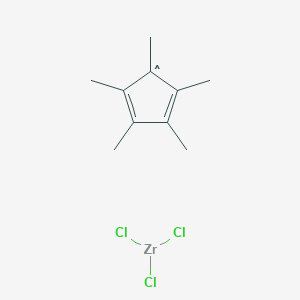
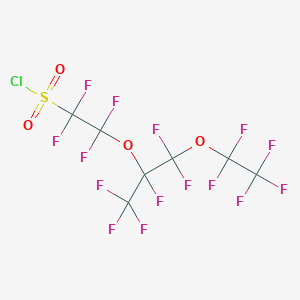



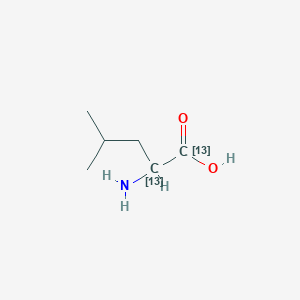
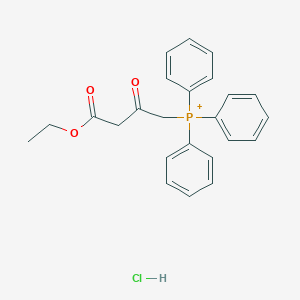
![[(2R,3R,4S,5R,6R)-4,5-diacetyloxy-3-[(2S,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxy-6-(2,2,2-trichloroethanimidoyl)oxyoxan-2-yl]methyl acetate](/img/structure/B12062133.png)
